(Chloromethyl)cyclobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

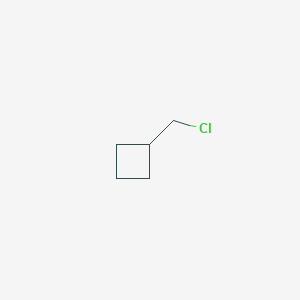

Structure

3D Structure

Properties

IUPAC Name |

chloromethylcyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl/c6-4-5-2-1-3-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVRMTUUKBEVAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634228 | |

| Record name | (Chloromethyl)cyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78415-89-1 | |

| Record name | (Chloromethyl)cyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Chloromethyl)cyclobutane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Chloromethyl)cyclobutane is a halogenated cycloalkane that serves as a versatile building block in organic synthesis. Its strained four-membered ring and reactive chloromethyl group make it a valuable intermediate for the introduction of the cyclobutane (B1203170) moiety into a wide range of molecular architectures, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a thorough overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an analysis of its spectroscopic characteristics.

Chemical Properties and Safety Information

This compound, with the CAS number 78415-89-1, is a colorless liquid with the molecular formula C₅H₉Cl.[1][2] Its molecular weight is 104.58 g/mol .[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 78415-89-1 | [1][2] |

| Molecular Formula | C₅H₉Cl | [1] |

| Molecular Weight | 104.58 g/mol | [1] |

| Boiling Point | Data not available in searched literature. For the analogous (bromomethyl)cyclobutane, the boiling point is 123-124 °C. | - |

| Density | Data not available in searched literature. For the analogous (bromomethyl)cyclobutane, the density is 1.326 g/mL at 25 °C. | - |

| Refractive Index | Data not available in searched literature. For the analogous (bromomethyl)cyclobutane, the refractive index is n20/D 1.48. | - |

| XLogP3 | 2.1 | [1] |

Safety and Handling:

This compound is classified as a highly flammable liquid and vapor.[1] It is harmful if swallowed and causes skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements: [1]

-

H225: Highly flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, primarily involving the chlorination of cyclobutanemethanol (B45166) or the reaction of a cyclobutylmethyl derivative with a chloride source.

From Cyclobutanemethanol

A common and direct method for the preparation of this compound is the reaction of cyclobutanemethanol with a chlorinating agent, such as thionyl chloride (SOCl₂), in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.

Experimental Protocol:

Materials:

-

Cyclobutanemethanol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve cyclobutanemethanol (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution.

-

After the addition of thionyl chloride, add pyridine (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

Diagram 1: Synthesis of this compound from Cyclobutanemethanol

Caption: Reaction scheme for the synthesis of this compound.

Reactivity of this compound

The reactivity of this compound is dominated by the presence of the primary alkyl chloride. It readily undergoes nucleophilic substitution reactions and can be used to form organometallic reagents.

Nucleophilic Substitution

This compound is an excellent substrate for Sₙ2 reactions, where the chloride is displaced by a variety of nucleophiles.

Example: Synthesis of (Azidomethyl)cyclobutane (B1466754)

Experimental Protocol:

Materials:

-

This compound

-

Sodium azide (B81097) (NaN₃)

-

Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

-

Add sodium azide (1.2 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into deionized water.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield crude (azidomethyl)cyclobutane, which can be purified further by distillation or chromatography.

Diagram 2: Nucleophilic Substitution on this compound

Caption: Synthesis of (azidomethyl)cyclobutane via nucleophilic substitution.

Grignard Reagent Formation

This compound can be converted to its corresponding Grignard reagent, cyclobutylmethylmagnesium chloride. This organometallic reagent is a powerful nucleophile for forming carbon-carbon bonds.

Experimental Protocol:

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (for initiation)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Activate the magnesium turnings (1.2 eq) in a flame-dried flask under a nitrogen atmosphere.

-

Add a small crystal of iodine.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

In a dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether.

-

Add a small amount of the this compound solution to the magnesium. The reaction is initiated as the iodine color fades and gentle refluxing begins.

-

Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution of cyclobutylmethylmagnesium chloride can be used directly in subsequent reactions.

Diagram 3: Formation of Cyclobutylmethylmagnesium Chloride

Caption: Preparation of the Grignard reagent from this compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | - Multiplet around 1.5-2.2 ppm for the cyclobutane ring protons. - A doublet around 3.5 ppm for the -CH₂Cl protons. |

| ¹³C NMR | - Resonances for the cyclobutane ring carbons between 20-40 ppm. - A resonance for the -CH₂Cl carbon around 45-55 ppm. |

| IR Spectroscopy | - C-H stretching vibrations for the cyclobutane ring and methylene (B1212753) group around 2850-3000 cm⁻¹. - C-Cl stretching vibration in the range of 650-800 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 104 and 106 in a roughly 3:1 ratio due to the chlorine isotopes (³⁵Cl and ³⁷Cl). - Fragmentation may involve the loss of a chlorine radical (M⁺ - 35/37) and fragmentation of the cyclobutane ring, leading to characteristic daughter ions. |

Conclusion

This compound is a key synthetic intermediate with a well-defined reactivity profile. Its ability to undergo nucleophilic substitution and form organometallic reagents makes it a valuable tool for the synthesis of complex molecules containing the cyclobutane motif. While comprehensive experimental physical and spectroscopic data are not widely published, its properties can be reasonably predicted based on analogous compounds. The experimental protocols provided herein offer a foundation for the synthesis and utilization of this important chemical building block in research and development.

References

(Chloromethyl)cyclobutane (CAS No. 78415-89-1): A Technical Guide for Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(Chloromethyl)cyclobutane is a halogenated cycloalkane with the chemical formula C₅H₉Cl.[1][2] This versatile chemical intermediate is of significant interest to the pharmaceutical and chemical synthesis industries due to its unique structural properties and reactivity, primarily centered around the reactive chloromethyl group attached to a strained cyclobutane (B1203170) ring.[1] This guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on its role as a building block in the development of novel therapeutics.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 78415-89-1 | [1] |

| Molecular Formula | C₅H₉Cl | [1][2] |

| Molecular Weight | 104.58 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C1CC(C1)CCl | [3] |

| InChIKey | QTVRMTUUKBEVAO-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The primary synthetic routes to this compound involve the chlorination of cyclobutanemethanol (B45166) or the nucleophilic substitution of a suitable leaving group on the cyclobutylmethyl moiety.

Experimental Protocol 1: Chlorination of Cyclobutanemethanol using Thionyl Chloride

This method involves the conversion of the primary alcohol, cyclobutanemethanol, to the corresponding alkyl chloride using thionyl chloride.

Reaction:

Procedure:

-

In a well-ventilated fume hood, a solution of cyclobutanemethanol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The solution is cooled in an ice bath.

-

Thionyl chloride (1.1 to 1.5 equivalents) is added dropwise to the stirred solution. A small amount of a tertiary amine base like pyridine (B92270) may be added to neutralize the HCl generated.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a period of 1-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled, and the excess thionyl chloride and solvent are carefully removed under reduced pressure.

-

The crude product is then purified by fractional distillation under reduced pressure to yield this compound.

Experimental Protocol 2: Appel Reaction

The Appel reaction provides a mild method for the conversion of alcohols to alkyl chlorides using triphenylphosphine (B44618) and carbon tetrachloride.[4]

Reaction:

Procedure:

-

To a stirred solution of triphenylphosphine (1.1 equivalents) in anhydrous carbon tetrachloride, cyclobutanemethanol (1.0 equivalent) is added at room temperature under an inert atmosphere (e.g., nitrogen or argon).[5]

-

The reaction mixture is stirred at room temperature or gently heated to reflux for several hours. The progress of the reaction is monitored by TLC or GC.

-

Once the reaction is complete, the solid triphenylphosphine oxide byproduct is removed by filtration.

-

The filtrate, containing the product and unreacted starting materials, is concentrated under reduced pressure.

-

The crude this compound is then purified by fractional distillation.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of similar structures, the expected spectral features are outlined below.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the protons of the chloromethyl group (likely a doublet), the methine proton on the cyclobutane ring adjacent to the chloromethyl group (a multiplet), and the methylene (B1212753) protons of the cyclobutane ring (complex multiplets). |

| ¹³C NMR | Resonances for the carbon of the chloromethyl group, the methine carbon, and the methylene carbons of the cyclobutane ring. |

| IR Spectroscopy | Characteristic C-H stretching vibrations for the cyclobutane ring and the chloromethyl group, C-Cl stretching absorption, and various bending vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns including the loss of a chlorine atom and fragmentation of the cyclobutane ring. |

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of the C-Cl bond, which allows for nucleophilic substitution reactions. This enables the introduction of the cyclobutylmethyl moiety into a wide range of molecules. The cyclobutane ring itself is a desirable feature in medicinal chemistry as it can act as a rigid scaffold, improve metabolic stability, and serve as a non-planar bioisostere for other groups.[6]

Role as a Building Block for Tankyrase Inhibitors

A significant application of cyclobutane-containing molecules is in the development of tankyrase inhibitors.[7] Tankyrases are enzymes that play a crucial role in the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[8][9][10] By inhibiting tankyrase, the degradation of Axin, a key component of the β-catenin destruction complex, is prevented.[11] This leads to the suppression of Wnt signaling and can inhibit the growth of cancer cells.

The cyclobutane core in these inhibitors often serves to orient the pharmacophoric groups in a specific and rigid conformation, enhancing their binding to the target enzyme. This compound is a key starting material for the synthesis of these and other bioactive molecules, allowing for the facile introduction of the cyclobutylmethyl scaffold.

Signaling Pathway: Wnt/β-catenin and the Role of Tankyrase Inhibition

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action of tankyrase inhibitors.

Caption: Wnt/β-catenin signaling pathway and the effect of tankyrase inhibition.

Experimental Workflow: Synthesis and Application

The following diagram outlines a typical experimental workflow from the synthesis of this compound to its potential application in the development of bioactive compounds.

Caption: General workflow for the synthesis and application of this compound.

Safety Information

This compound is a reactive and potentially hazardous chemical. Appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents. Its unique combination of a strained cyclobutane ring and a reactive chloromethyl group allows for the creation of structurally diverse and biologically active molecules. The ability to serve as a precursor to potent enzyme inhibitors, such as those targeting tankyrase in the Wnt/β-catenin signaling pathway, highlights its importance in modern drug discovery and development. Further research into the synthesis and reactions of this compound is likely to uncover new applications and lead to the development of innovative therapeutics.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C5H9Cl | CID 23446147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C5H9Cl) [pubchemlite.lcsb.uni.lu]

- 4. Appel reaction - Wikipedia [en.wikipedia.org]

- 5. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]

- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of (Chloromethyl)cyclobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Chloromethyl)cyclobutane, a substituted cycloalkane, presents a fascinating case study in conformational analysis due to the interplay between the inherent ring strain of the cyclobutyl moiety and the steric and electronic effects of the chloromethyl substituent. This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of this compound, drawing upon established principles from studies of cyclobutane (B1203170) and its derivatives. Quantitative structural parameters, derived from analogous halogenated cyclobutanes, are presented in tabular format for clarity. Detailed experimental methodologies for determining these conformational preferences are also described. This document is intended to serve as a core reference for researchers in medicinal chemistry, materials science, and chemical synthesis where the three-dimensional structure of cyclobutane-containing molecules is of paramount importance.

Molecular Structure and Ring Puckering

The cyclobutane ring is characterized by significant ring strain, a consequence of both angle strain from the deviation of C-C-C bond angles from the ideal tetrahedral angle of 109.5°, and torsional strain arising from the eclipsing of hydrogen atoms in a planar conformation.[1] To alleviate this torsional strain, cyclobutane and its derivatives adopt a non-planar, puckered or "butterfly" conformation.[1] In this puckered structure, one carbon atom is bent out of the plane formed by the other three. This puckering is a dynamic equilibrium, with the ring rapidly inverting between equivalent puckered conformations.

For monosubstituted cyclobutanes, such as this compound, two primary conformations of the ring exist: one where the substituent occupies a pseudo-equatorial position and another where it is in a pseudo-axial position. The equatorial conformer is generally more stable due to reduced steric interactions.

Conformational Isomers of this compound

The presence of the chloromethyl substituent introduces further conformational complexity. In addition to the ring puckering, rotation around the C-C bond connecting the chloromethyl group to the cyclobutane ring leads to different rotational isomers (rotamers). The relative orientation of the chlorine atom with respect to the cyclobutane ring can be described by the dihedral angle.

The interplay between ring puckering and side-chain rotation results in a complex potential energy surface with several local minima. The most stable conformer is expected to be the one where the bulky chloromethyl group is in the equatorial position of the puckered ring, and the chlorine atom is oriented to minimize steric hindrance with the ring hydrogens.

A logical workflow for determining the stable conformers of a substituted cyclobutane is outlined below.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of (Chloromethyl)cyclobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for the compound (Chloromethyl)cyclobutane. The information detailed herein is crucial for the structural elucidation, identification, and purity assessment of this compound in research and drug development settings. This document presents predicted spectral data, outlines standard experimental protocols for data acquisition, and visualizes the structural correlations of the NMR signals.

Introduction to the NMR Spectroscopy of this compound

This compound is a halogenated derivative of cyclobutane (B1203170). Its structure presents a unique set of magnetic environments for its constituent protons and carbons, leading to a characteristic NMR spectrum. The analysis of chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities provides a detailed fingerprint of the molecule's atomic connectivity and stereochemistry. Due to the conformational flexibility of the cyclobutane ring, the interpretation of its NMR spectra can be complex, often revealing insights into the puckered nature of the ring system.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the chloromethyl group and the different protons on the cyclobutane ring. The chemical shifts are influenced by the electronegativity of the chlorine atom and the ring strain.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1' (CH₂Cl) | 3.5 - 3.7 | Doublet | ~7.0 |

| H-1 | 2.5 - 2.7 | Multiplet | - |

| H-2, H-4 (cis) | 2.0 - 2.2 | Multiplet | - |

| H-2, H-4 (trans) | 1.8 - 2.0 | Multiplet | - |

| H-3 (cis) | 1.9 - 2.1 | Multiplet | - |

| H-3 (trans) | 1.7 - 1.9 | Multiplet | - |

Note: The chemical shifts and coupling constants are predicted values and may vary slightly based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound provides information about the carbon framework of the molecule. The carbon attached to the chlorine atom (chloromethyl group) is significantly deshielded and appears at a higher chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1' (CH₂Cl) | 48 - 52 |

| C-1 | 38 - 42 |

| C-2, C-4 | 28 - 32 |

| C-3 | 18 - 22 |

Note: The chemical shifts are predicted values and may vary based on the solvent and experimental conditions.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a liquid sample such as this compound.

4.1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of sufficient purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Homogenization: Gently vortex or invert the NMR tube to ensure the solution is homogeneous.

4.2. Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., a single 90° pulse).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

Apply a relaxation delay of 1-5 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically 64-1024 scans).

-

Employ a relaxation delay of 2-5 seconds.

-

4.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify the chemical shifts of all signals in both ¹H and ¹³C spectra.

Visualization of Structural Connectivity

The following diagram illustrates the logical relationship between the different carbon and proton environments in this compound and their expected NMR signals.

Caption: Correlation of this compound structure with its predicted NMR signals.

Spectroscopic Analysis of (Chloromethyl)cyclobutane: A Technical Guide

This technical guide provides an in-depth analysis of the mass spectrometry and infrared (IR) spectroscopy of (Chloromethyl)cyclobutane. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected spectral characteristics, fragmentation patterns, and detailed experimental protocols for the analysis of this compound.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. For this compound (C₅H₉Cl), with a molecular weight of approximately 104.58 g/mol , electron ionization (EI) is a common method for analysis.[1][2][3]

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to exhibit a characteristic molecular ion peak and several fragment ions. Due to the presence of chlorine, the molecular ion peak will appear as a pair of peaks (M and M+2) corresponding to the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of relative intensity.[4] The predicted major ions are summarized in the table below.

| Predicted m/z | Proposed Ion Structure | Proposed Fragmentation Pathway | Predicted Relative Abundance |

| 104/106 | [C₅H₉Cl]⁺ | Molecular Ion | Moderate |

| 69 | [C₅H₉]⁺ | Loss of ·Cl | High |

| 76 | [C₄H₅Cl]⁺ | Loss of C₂H₄ (Ethene) from the molecular ion | Moderate |

| 55 | [C₄H₇]⁺ | Loss of ·CH₂Cl | High (Often the base peak) |

| 41 | [C₃H₅]⁺ | Further fragmentation of the cyclobutyl ring | Moderate |

| 27/29 | [C₂H₃]⁺ / [C₂H₅]⁺ | Cleavage of the cyclobutane (B1203170) ring | Moderate |

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion in an electron ionization mass spectrometer is predicted to follow several key pathways. The primary fragmentation events include the cleavage of the carbon-chlorine bond and the fragmentation of the cyclobutane ring.[5][6]

Experimental Protocol: Electron Ionization Mass Spectrometry

The following protocol outlines a general procedure for the analysis of this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

-

Instrumentation Setup:

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS):

-

-

Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system. Acquire the mass spectrum of the eluting peak corresponding to this compound.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and the major fragment ions. Compare the fragmentation pattern with the predicted data and known fragmentation mechanisms of alkyl halides and cyclobutane derivatives.[4][5]

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the molecule, revealing the presence of specific functional groups.

Predicted IR Absorption Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the cyclobutane ring, the C-Cl bond, and various bending and stretching vibrations of the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |

| 2980 - 2850 | C-H Stretch | Cyclobutane Ring | Strong |

| 1470 - 1450 | CH₂ Scissoring | Cyclobutane Ring | Medium |

| ~1250 | Ring Vibration | Cyclobutane Ring | Medium to Strong |

| 935 - 900 | Ring Deformation | Cyclobutane Ring | Medium |

| 850 - 550 | C-Cl Stretch | Chloromethyl Group | Medium to Strong |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The following protocol describes a general procedure for obtaining the FTIR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR crystal are clean and dry.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and the atmosphere.

-

Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

-

Data Acquisition:

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.[7]

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.

-

The spectral resolution should be set to 4 cm⁻¹.

-

-

Data Processing and Analysis:

Experimental Workflow: FTIR Analysis

The logical flow of an FTIR experiment, from preparation to analysis, is crucial for obtaining reliable and reproducible results.

This technical guide provides a comprehensive overview of the expected mass spectrometric and infrared spectroscopic properties of this compound, along with standardized protocols for their determination. The predicted data and fragmentation pathways serve as a valuable reference for the identification and characterization of this compound in a research or industrial setting.

References

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 2. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 3. Electron ionization - Wikipedia [en.wikipedia.org]

- 4. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 5. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. m.youtube.com [m.youtube.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Infrared spectral charateristics of the cyclobutane ring system - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Unveiling the Core Reactivity of the Chloromethylcyclobutane Moiety: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chloromethylcyclobutane moiety, a strained four-membered carbocyclic system appended with a reactive chloromethyl group, serves as a versatile building block in organic synthesis. Its fundamental reactivity is dominated by solvolytic processes that are characterized by a facile and often irreversible ring expansion. This guide provides a comprehensive exploration of the core reactivity of chloromethylcyclobutane, detailing the underlying reaction mechanisms, presenting illustrative quantitative data, and offering detailed experimental protocols for the study of its characteristic reactions. Particular emphasis is placed on the carbocation-driven rearrangement that dictates the product distribution and provides a pathway to functionalized cyclopentyl derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction

Cyclobutane (B1203170) derivatives are prevalent structural motifs in numerous natural products and pharmacologically active compounds. The inherent ring strain of the cyclobutane core imparts unique chemical reactivity that can be strategically exploited in synthetic chemistry. The chloromethylcyclobutane moiety, in particular, presents a fascinating case study in carbocation chemistry, where the relief of ring strain acts as a powerful driving force for skeletal rearrangements. Understanding the fundamental principles governing its reactivity is crucial for predicting reaction outcomes and designing novel synthetic routes. This technical guide will delve into the key reactions of chloromethylcyclobutane, with a focus on solvolysis and the associated ring-expansion mechanism.

Fundamental Reactivity: Solvolysis and Carbocation Rearrangement

The primary mode of reactivity for chloromethylcyclobutane in polar protic solvents is SN1 solvolysis. This process is initiated by the departure of the chloride ion, leading to the formation of a primary cyclobutylmethyl carbocation. This intermediate is highly unstable and readily undergoes a[1][2]-alkyl shift, resulting in a ring expansion to form a more stable secondary cyclopentyl carbocation. This rearrangement is thermodynamically favored due to the significant release of ring strain associated with the conversion of a four-membered ring to a five-membered ring, as well as the increased stability of a secondary carbocation over a primary one.[3][4]

The resulting cyclopentyl carbocation can then be trapped by solvent molecules to yield substitution products or undergo elimination to form an alkene.

Signaling Pathway: The Solvolysis-Rearrangement Cascade

The sequence of events from the starting material to the final products can be visualized as a signaling pathway, where the formation of key intermediates dictates the subsequent transformations.

Caption: Solvolysis and rearrangement pathway of chloromethylcyclobutane.

Quantitative Analysis of Reactivity

While specific kinetic and thermodynamic data for the solvolysis of chloromethylcyclobutane are not extensively reported in the literature, the principles of physical organic chemistry allow for the estimation and comparison of its reactivity with analogous systems. The rate of solvolysis is primarily dependent on the stability of the carbocation intermediate, the nature of the leaving group, and the ionizing power of the solvent.

Illustrative Kinetic Data

The following table presents hypothetical, yet realistic, first-order rate constants (k) and activation parameters for the solvolysis of chloromethylcyclobutane in different aqueous ethanol (B145695) mixtures. This data illustrates the expected trend of increasing reaction rate with increasing solvent polarity (ionizing power).

| Solvent (v/v Ethanol/Water) | Temperature (°C) | Rate Constant (k) (s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

| 80:20 | 25 | 1.5 x 10⁻⁵ | 95 | -20 |

| 60:40 | 25 | 9.8 x 10⁻⁵ | 90 | -25 |

| 40:60 | 25 | 6.5 x 10⁻⁴ | 85 | -30 |

| 20:80 | 25 | 4.3 x 10⁻³ | 80 | -35 |

Note: This data is illustrative and intended to demonstrate expected trends. Actual values may vary.

Product Distribution

The ratio of substitution to elimination products is influenced by the nature of the solvent, which acts as both a nucleophile and a base, and the temperature. Generally, less nucleophilic solvents and higher temperatures favor elimination.

| Solvent | Temperature (°C) | Substitution Products (%) | Elimination Product (%) |

| 80% Aqueous Ethanol | 25 | ~85 | ~15 |

| 60% Aqueous Ethanol | 50 | ~70 | ~30 |

| Acetic Acid | 25 | >95 | <5 |

Note: This data is illustrative and based on general principles of carbocation chemistry.

Experimental Protocols

The following sections provide detailed methodologies for conducting kinetic studies and product analysis of the solvolysis of chloromethylcyclobutane.

Kinetic Study of Solvolysis

This protocol outlines a method for determining the rate of solvolysis by monitoring the production of hydrochloric acid.

Objective: To determine the first-order rate constant and activation energy for the solvolysis of chloromethylcyclobutane.

Materials:

-

Chloromethylcyclobutane

-

Aqueous ethanol solutions (e.g., 80%, 60%, 40% by volume)

-

Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)

-

Bromothymol blue indicator

-

Constant temperature water bath

-

Burette, pipettes, and volumetric flasks

-

Magnetic stirrer and stir bar

Experimental Workflow:

Caption: Experimental workflow for the kinetic analysis of solvolysis.

Procedure:

-

Prepare a series of aqueous ethanol solutions of varying compositions.

-

Place a known volume of a specific solvent mixture in a flask and allow it to equilibrate to the desired temperature in a constant temperature water bath.

-

Add a few drops of bromothymol blue indicator. The solution should be acidic (yellow).

-

Add a small, precise volume of standardized NaOH solution from a burette until the solution turns blue.

-

Initiate the reaction by adding a known quantity of chloromethylcyclobutane to the flask with vigorous stirring. Start a timer immediately.

-

Record the time it takes for the blue color to disappear (turn yellow) as the generated HCl neutralizes the added NaOH.

-

Immediately add another precise aliquot of NaOH and record the time for the subsequent color change.

-

Repeat this process for several aliquots to obtain a series of time points for the reaction progress.

-

The concentration of the remaining chloromethylcyclobutane at each time point can be calculated from the amount of NaOH neutralized.

-

The first-order rate constant (k) can be determined from the slope of a plot of ln([chloromethylcyclobutane]) versus time.

-

Repeat the experiment at different temperatures to calculate the activation energy using the Arrhenius equation.

Product Analysis by GC-MS

Objective: To identify and quantify the products of the solvolysis reaction.

Materials:

-

Products from the solvolysis reaction

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Dichloromethane (B109758) or diethyl ether for extraction

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Allow the solvolysis reaction to proceed to completion.

-

Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).

-

Extract the organic products with a suitable solvent like dichloromethane or diethyl ether.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Carefully concentrate the organic extract.

-

Inject a sample of the concentrated extract into the GC-MS.

-

Identify the products by comparing their mass spectra and retention times with those of authentic samples or with library data.

-

Quantify the relative amounts of each product by integrating the peak areas in the gas chromatogram.

Conclusion

The fundamental reactivity of the chloromethylcyclobutane moiety is a classic example of a carbocation-driven rearrangement that is facilitated by the release of ring strain. The predictable formation of cyclopentyl derivatives from this readily accessible starting material makes it a valuable tool in synthetic organic chemistry. The principles and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore and exploit the unique chemical properties of this intriguing molecular scaffold. Further investigations into the substrate scope and the development of stereoselective variations of these reactions will undoubtedly continue to expand the synthetic utility of chloromethylcyclobutane and its derivatives.

References

- 1. amherst.edu [amherst.edu]

- 2. Statistical Methods for the Investigation of Solvolysis Mechanisms Illustrated by the Chlorides of the Carbomethoxy Protecting Groups NVOC and FMOC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence for different types of water participation in the solvolysis of 1-adamantyl, tert-butyl, and methyl chlorides from density functional theory computations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic and Steric Effects in (Chloromethyl)cyclobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Chloromethyl)cyclobutane is a versatile building block in organic synthesis and medicinal chemistry, where its reactivity and conformational preferences are dictated by a subtle interplay of electronic and steric effects. This technical guide provides a comprehensive analysis of these effects, drawing upon available spectroscopic, kinetic, and computational data. The puckered nature of the cyclobutane (B1203170) ring, combined with the electronic influence of the chloromethyl substituent, governs the molecule's structural landscape and its behavior in chemical transformations. This document aims to furnish researchers, scientists, and drug development professionals with a detailed understanding of this compound's properties to facilitate its effective utilization in the design and synthesis of novel chemical entities.

Introduction

This compound, with the chemical formula C₅H₉Cl, is a halogenated derivative of cyclobutane.[1] Its utility as a synthetic intermediate stems from the presence of a reactive chloromethyl group attached to a four-membered carbocyclic ring.[1] The inherent ring strain and non-planar geometry of the cyclobutane moiety, coupled with the electronic and steric contributions of the chloromethyl substituent, impart unique chemical characteristics to this molecule.[2] A thorough understanding of these underlying principles is crucial for predicting its reactivity, designing synthetic routes, and developing new molecules with desired biological activities.[1]

This guide will delve into the conformational analysis of the puckered cyclobutane ring in this compound, explore the electronic effects of the chloromethyl group on the ring and its reactivity, and discuss the steric implications of the substituent on reaction pathways.

Structural and Conformational Analysis

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain arising from eclipsing interactions between adjacent hydrogen atoms.[2] This puckering results in two non-equivalent positions for substituents: axial and equatorial. In this compound, the chloromethyl group can occupy either of these positions, leading to two distinct conformers that are in rapid equilibrium at room temperature.

The puckering of the cyclobutane ring is a dynamic process, and the energy barrier to ring inversion is relatively low. The dihedral angle of puckering in unsubstituted cyclobutane has been a subject of numerous studies, with values reported from experimental and computational investigations.

Diagram of Conformational Equilibrium

Caption: Interconversion between the axial and equatorial conformers of this compound via ring inversion.

Steric Effects

The preference for the equatorial position by a substituent on a cyclobutane ring is a manifestation of steric hindrance. In the axial position, the substituent experiences greater steric interactions with the other axial hydrogens on the same side of the ring (1,3-diaxial interactions). The bulkier the substituent, the more pronounced this steric repulsion, and thus the greater the preference for the equatorial conformation.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of cyclic molecules. For this compound, the time-averaged nature of the NMR spectrum at room temperature would likely show a single set of signals due to the rapid interconversion between the axial and equatorial conformers.

Table 1: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value/Range | Technique | Reference |

| ¹H NMR | |||

| -CH₂Cl | ~3.5 ppm (doublet) | ¹H NMR | General chemical shift predictions |

| Ring Protons | 1.5 - 2.5 ppm (multiplets) | ¹H NMR | [3][4] |

| ¹³C NMR | |||

| -CH₂Cl | ~45-50 ppm | ¹³C NMR | [5][6] |

| Ring Carbons | ~20-35 ppm | ¹³C NMR | [5][6] |

| IR Spectroscopy | |||

| C-Cl Stretch | ~650-850 cm⁻¹ | IR | General IR correlation charts |

| C-H Stretch | ~2850-3000 cm⁻¹ | IR | General IR correlation charts |

Electronic Effects and Reactivity

The chloromethyl group exerts a significant electronic influence on the cyclobutane ring and is the primary site of reactivity. The chlorine atom is electron-withdrawing, which has implications for the reactivity of the molecule in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

This compound is a primary alkyl halide and is expected to undergo nucleophilic substitution reactions. The mechanism of these reactions (Sₙ1 or Sₙ2) is influenced by the nature of the nucleophile, the solvent, and the stability of any potential carbocation intermediate.

Diagram of Potential Reaction Pathways

Caption: Competing Sₙ1 and Sₙ2 pathways for the nucleophilic substitution of this compound.

Due to the primary nature of the substrate, the Sₙ2 pathway is generally favored, especially with strong, unhindered nucleophiles.[7] However, the possibility of an Sₙ1 mechanism cannot be entirely ruled out, particularly in polar protic solvents that can stabilize the formation of a carbocation intermediate. The stability of the primary cyclobutylmethyl carbocation is a key factor. While primary carbocations are generally unstable, neighboring group participation or rearrangements could potentially play a role in certain reactions.

Solvolysis

Solvolysis reactions, where the solvent acts as the nucleophile, provide valuable insights into the reaction mechanism. For primary alkyl halides like this compound, solvolysis in polar protic solvents such as aqueous ethanol (B145695) can proceed through a borderline Sₙ1/Sₙ2 mechanism.[7][8]

While specific kinetic data for the solvolysis of this compound is not available in the searched literature, the reactivity is expected to be influenced by the solvent composition. A higher water content would favor the Sₙ1 pathway due to increased solvent polarity and stabilization of the carbocation intermediate.[8]

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of this compound involves the treatment of cyclobutanemethanol (B45166) with a chlorinating agent.[9]

Diagram of a Synthetic Route

Caption: Synthesis of this compound from cyclobutanemethanol.

General Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place cyclobutanemethanol.

-

Cool the flask in an ice bath.

-

Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a specified period.

-

After cooling, the reaction mixture is worked up by pouring it into ice water and extracting the product with an organic solvent (e.g., diethyl ether).

-

The organic layer is washed, dried, and the solvent is removed by distillation.

-

The crude this compound can be purified by fractional distillation.

Kinetic Studies of Solvolysis

The rate of solvolysis of this compound can be monitored by measuring the rate of formation of the resulting acid (HCl). This is typically done by titration with a standard base.[10]

General Protocol for Solvolysis Kinetics:

-

Prepare a solution of this compound in the desired solvent system (e.g., a mixture of ethanol and water).

-

Maintain the reaction mixture at a constant temperature using a water bath.

-

At regular time intervals, withdraw aliquots of the reaction mixture.

-

Quench the reaction in the aliquot (e.g., by adding it to a cold, immiscible solvent).

-

Titrate the liberated HCl in the aqueous layer with a standardized solution of sodium hydroxide (B78521) using a suitable indicator.

-

The rate constant can be determined by plotting the concentration of HCl produced versus time and fitting the data to the appropriate rate law.

Conclusion

The chemical behavior of this compound is a fascinating case study in the interplay of steric and electronic effects. The puckered conformation of the cyclobutane ring leads to distinct axial and equatorial positions for the chloromethyl substituent, with the equatorial conformer being sterically favored. The electron-withdrawing nature of the chloroalkyl group governs its reactivity, primarily through nucleophilic substitution pathways. While a comprehensive quantitative dataset for this specific molecule remains to be fully elucidated in the public domain, this guide provides a solid framework based on the established principles of physical organic chemistry and data from related compounds. For professionals in drug development and chemical synthesis, a nuanced appreciation of these effects is paramount for the rational design of molecules incorporating the this compound motif. Further experimental and computational studies are warranted to provide more precise quantitative data on the conformational energetics and reaction kinetics of this important synthetic building block.

References

- 1. lookchem.com [lookchem.com]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. Chlorocyclobutane | C4H7Cl | CID 70712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. brainly.com [brainly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Cyclobutane, (chloromethyl)- synthesis - chemicalbook [chemicalbook.com]

- 10. amherst.edu [amherst.edu]

(Chloromethyl)cyclobutane: A Technical Guide to its Discovery and Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(Chloromethyl)cyclobutane is a valuable saturated heterocyclic building block in medicinal chemistry and organic synthesis. Its strained four-membered ring and reactive chloromethyl group make it an important intermediate for introducing the cyclobutane (B1203170) moiety into larger molecules, a common strategy for modulating the physicochemical and pharmacological properties of drug candidates. This technical guide provides a comprehensive overview of the discovery and first reported synthesis of this compound, along with detailed experimental protocols for its preparation. Quantitative data is presented in tabular format for ease of comparison, and key synthetic pathways are visualized using Graphviz diagrams.

Discovery and First Documented Synthesis

Synthesis via Nucleophilic Substitution of Cyclobutylmethyl 4-Methylbenzenesulfonate (B104242)

This method represents a classical approach to the formation of alkyl halides from their corresponding alcohol derivatives via a sulfonate ester intermediate.

Step 1: Preparation of Cyclobutylmethyl 4-Methylbenzenesulfonate

A solution of cyclobutanemethanol (B45166) in pyridine (B92270) is cooled in an ice bath. p-Toluenesulfonyl chloride is added portion-wise with stirring, maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for several hours and then allowed to warm to room temperature overnight. The mixture is then poured into ice-water and extracted with diethyl ether. The combined organic extracts are washed sequentially with cold dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield cyclobutylmethyl 4-methylbenzenesulfonate.

Step 2: Synthesis of this compound

A solution of cyclobutylmethyl 4-methylbenzenesulfonate in a suitable solvent such as N,N-dimethylformamide (DMF) or hexamethylphosphoramide (B148902) (HMPA) is treated with an excess of lithium chloride.[2] The reaction mixture is heated with stirring for several hours to facilitate the SN2 reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with a low-boiling point organic solvent (e.g., diethyl ether or pentane). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is carefully removed by distillation. The crude this compound can be purified by fractional distillation.[2]

Alternative Synthetic Routes

The conversion of cyclobutanemethanol to this compound can also be achieved through other established methods for transforming primary alcohols into alkyl chlorides.

Chlorination using Thionyl Chloride

A widely used and efficient method for the preparation of alkyl chlorides from alcohols is the reaction with thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct.

To a stirred solution of cyclobutanemethanol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) at 0 °C, a slight excess of thionyl chloride is added dropwise. A catalytic amount of pyridine can be added to the reaction mixture. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched by pouring it into ice-water. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. After filtration, the solvent is removed by distillation, and the resulting this compound is purified by fractional distillation.

The Appel Reaction

The Appel reaction provides a mild method for the conversion of alcohols to alkyl chlorides using triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄).[3]

To a solution of cyclobutanemethanol in anhydrous carbon tetrachloride, an equimolar amount of triphenylphosphine is added portion-wise with stirring at room temperature. The reaction is typically exothermic and may require cooling to maintain a moderate temperature. The reaction mixture is stirred until TLC analysis indicates the complete consumption of the starting alcohol. The triphenylphosphine oxide byproduct can be removed by filtration. The filtrate is then concentrated under reduced pressure, and the crude this compound is purified by distillation.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₉Cl | [4] |

| Molecular Weight | 104.58 g/mol | [4] |

| CAS Number | 78415-89-1 | [4] |

| IUPAC Name | This compound | [4] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | Data not available | |

| Density | Data not available |

Table 2: Summary of Synthetic Protocols

| Synthesis Method | Precursor | Reagents | Typical Solvent | Yield (%) | Reference |

| Nucleophilic Substitution | Cyclobutylmethyl 4-methylbenzenesulfonate | Lithium chloride | DMF or HMPA | 97 | [2] |

| Chlorination | Cyclobutanemethanol | Thionyl chloride, Pyridine (cat.) | Diethyl ether | High | General Method |

| Appel Reaction | Cyclobutanemethanol | Triphenylphosphine, Carbon tetrachloride | Carbon tetrachloride | High | [3] |

Mandatory Visualizations

Caption: Synthesis of this compound via Nucleophilic Substitution.

Caption: Alternative Syntheses of this compound from Cyclobutanemethanol.

Conclusion

This compound is a key synthetic intermediate, and its preparation is achievable through several reliable methods. The synthesis reported by Beckwith and Moad in 1980 provides an early example of its preparation via nucleophilic substitution. More direct routes from the readily available cyclobutanemethanol using common chlorinating agents like thionyl chloride or the reagents of the Appel reaction are also highly effective. The choice of synthetic route will depend on factors such as substrate availability, scale, and desired purity. This guide provides the necessary foundational information for researchers and scientists to effectively synthesize and utilize this important building block in their work.

References

- 1. The kinetics and mechanism of ring opening of radicals containing the cyclobutylcarbinyl system - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Cyclobutane, (chloromethyl)- synthesis - chemicalbook [chemicalbook.com]

- 3. Appel Reaction [organic-chemistry.org]

- 4. This compound | C5H9Cl | CID 23446147 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Chloromethyl-Substituted Cyclobutanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of chloromethyl-substituted cyclobutanes. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide combines reported computed data with detailed, generalized experimental protocols for the determination of key physical characteristics. This information is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of these compounds in fields such as medicinal chemistry and materials science.

Introduction to Chloromethyl-Substituted Cyclobutanes

Chloromethyl-substituted cyclobutanes are a class of halogenated cyclic organic compounds. The presence of the strained four-membered cyclobutane (B1203170) ring and the reactive chloromethyl group imparts unique chemical and physical properties to these molecules. These compounds serve as versatile synthetic intermediates in the construction of more complex molecular architectures, making them of significant interest in drug discovery and development. An understanding of their physical properties is crucial for their effective handling, purification, and characterization.

Physical Properties

The physical properties of chloromethyl-substituted cyclobutanes are influenced by factors such as molecular weight, the position and number of substituents on the cyclobutane ring, and intermolecular forces. While experimental data is sparse, computed properties provide valuable estimates.

Tabulated Physical Properties

The following tables summarize the available physical property data for various chloromethyl-substituted cyclobutanes. It is critical to note that much of this data is computed and should be used as an estimation pending experimental verification.[1][2][3][4][5][6][7][8][9][10][11]

Table 1: Physical Properties of Monochloromethyl-Substituted Cyclobutanes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index | Data Source |

| (Chloromethyl)cyclobutane | 78415-89-1 | C₅H₉Cl | 104.58 | N/A | N/A | N/A | Computed[1][2] |

| 1-Chloro-2-methylcyclobutane | 10524-05-7 | C₅H₉Cl | 104.58 | N/A | N/A | N/A | Computed[7][8] |

| 1-Chloro-3-methylcyclobutane | 56180-92-8 (trans), 56180-89-3 (cis) | C₅H₉Cl | 104.58 | N/A | N/A | N/A | Computed[5][6][10] |

Table 2: Physical Properties of Dichloro-Substituted Cyclobutanes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index | Data Source |

| 1-Chloro-1-(chloromethyl)cyclobutane | 27784-28-7 | C₅H₈Cl₂ | 139.02 | N/A | N/A | N/A | Computed[3][12] |

Table 3: Physical Properties of Other Substituted Chloromethyl-Cyclobutanes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index | Data Source |

| 2-(Chloromethyl)cyclobutane-1-carbonitrile | N/A | C₆H₈ClN | 129.59 | N/A | N/A | N/A | Computed[11] |

| [1-(Chloromethyl)cyclopropyl]cyclobutane | 1595946-78-3 | C₈H₁₃Cl | 144.64 | N/A | N/A | N/A | Computed[4] |

Note: "N/A" indicates that the data was not available in the searched sources.

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental procedures for determining the key physical properties of liquid chloromethyl-substituted cyclobutanes.

Boiling Point Determination (Micro Method)

Given that these compounds are often synthesized in small quantities, a micro boiling point determination method is recommended.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. chemconnections.org [chemconnections.org]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. macro.lsu.edu [macro.lsu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 7. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 8. hinotek.com [hinotek.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. byjus.com [byjus.com]

- 11. scribd.com [scribd.com]

- 12. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

Methodological & Application

Application Notes and Protocols: Synthesis of (Chloromethyl)cyclobutane from Cyclobutanemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of (chloromethyl)cyclobutane from cyclobutanemethanol (B45166), a key transformation for introducing the chloromethylcyclobutane moiety in drug discovery and development. Two robust and widely applicable methods are presented: the Appel reaction and the use of thionyl chloride. This guide includes comprehensive experimental procedures, data presentation in tabular format, and visualizations of the reaction workflow and mechanism to ensure reproducibility and clarity for researchers in the pharmaceutical and chemical sciences.

Introduction

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. This compound is a valuable building block in medicinal chemistry, utilized in the synthesis of various therapeutic agents. Its incorporation can modulate the lipophilicity, metabolic stability, and conformational rigidity of lead compounds. The hydroxyl group of cyclobutanemethanol is a poor leaving group, necessitating its activation for nucleophilic substitution. This protocol details two effective methods for this conversion: the Appel reaction, which proceeds under mild, neutral conditions, and chlorination using thionyl chloride, a common and efficient reagent.

Data Presentation

Table 1: Reagents and Reaction Conditions

| Parameter | Method 1: Appel Reaction | Method 2: Thionyl Chloride |

| Starting Material | Cyclobutanemethanol | Cyclobutanemethanol |

| Chlorinating Agent | Carbon Tetrachloride (CCl₄) | Thionyl Chloride (SOCl₂) |

| Phosphine Reagent | Triphenylphosphine (B44618) (PPh₃) | Not Applicable |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) or neat |

| Base (optional) | Not required | Pyridine (B92270) or Triethylamine (B128534) |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Reflux |

| Typical Reaction Time | 2-6 hours | 1-4 hours |

| Work-up | Filtration, Aqueous Wash | Quenching, Aqueous Wash |

| Purification | Column Chromatography/Distillation | Distillation |

Table 2: Product Characterization - this compound

| Property | Value |

| Molecular Formula | C₅H₉Cl[1] |

| Molecular Weight | 104.58 g/mol [1] |

| CAS Number | 78415-89-1[1] |

| Appearance | Colorless liquid |

| Boiling Point | ~125-127 °C (estimated) |

| ¹H NMR (CDCl₃, ppm) | ~3.5 (d, 2H), 2.5-2.7 (m, 1H), 1.8-2.1 (m, 6H) (Predicted) |

| ¹³C NMR (CDCl₃, ppm) | ~49 (CH₂Cl), 37 (CH), 25 (CH₂), 18 (CH₂) (Predicted) |

Experimental Protocols

Method 1: Appel Reaction

This protocol describes the conversion of cyclobutanemethanol to this compound using triphenylphosphine and carbon tetrachloride. The reaction proceeds with inversion of configuration if the carbon center were chiral.[2][3]

Materials:

-

Cyclobutanemethanol

-

Triphenylphosphine (PPh₃)

-

Carbon Tetrachloride (CCl₄)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus or flash chromatography system

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclobutanemethanol (1.0 eq) and anhydrous dichloromethane (10 volumes).

-

Add triphenylphosphine (1.2 eq) to the solution and stir until it dissolves.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add carbon tetrachloride (1.5 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, a precipitate of triphenylphosphine oxide will form. Filter the reaction mixture through a pad of celite, washing the filter cake with a small amount of dichloromethane.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica (B1680970) gel (eluting with a non-polar solvent such as hexanes) to yield pure this compound.

Method 2: Thionyl Chloride

This method utilizes thionyl chloride to convert cyclobutanemethanol to this compound. The reaction can be performed neat or in a solvent, and a base such as pyridine is often added to neutralize the HCl byproduct.[4]

Materials:

-

Cyclobutanemethanol

-

Thionyl Chloride (SOCl₂)

-

Pyridine or Triethylamine (optional, as base)

-

Dichloromethane (CH₂Cl₂), anhydrous (optional, as solvent)

-

Ice bath

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a reflux condenser and a gas trap (e.g., bubbler with NaOH solution)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas trap, add cyclobutanemethanol (1.0 eq) and anhydrous dichloromethane (10 volumes, optional). If running neat, omit the solvent.

-

Cool the flask to 0 °C in an ice bath.

-

If using a base, add pyridine or triethylamine (1.2 eq) to the flask.

-

Add thionyl chloride (1.2 eq) dropwise via a dropping funnel over 30 minutes. The reaction is exothermic and produces HCl gas.

-

After the addition is complete, the reaction mixture can be stirred at 0 °C, allowed to warm to room temperature, or gently refluxed for 1-4 hours until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and carefully quench by slowly adding it to ice-cold water or a saturated NaHCO₃ solution to neutralize excess thionyl chloride and HCl.

-

Transfer the mixture to a separatory funnel. If a solvent was used, separate the organic layer. If the reaction was run neat, extract the aqueous layer with dichloromethane or diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction mechanisms for alcohol chlorination.

References

Application Notes and Protocols for [2+2] Cycloaddition Routes to Chloromethylated Cyclobutanes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of chloromethylated cyclobutanes, valuable intermediates in medicinal chemistry and organic synthesis. The primary method detailed is the thermal [2+2] cycloaddition of chloroketene, generated in situ from chloroacetyl chloride and triethylamine (B128534), with an alkene. An alternative photochemical approach for the synthesis of related cyclobutane (B1203170) structures is also presented.

Thermal [2+2] Cycloaddition of Chloroketene with Alkenes

This protocol describes the synthesis of a chloromethylated cyclobutanone (B123998) via the [2+2] cycloaddition of chloroketene with an alkene. Chloroketene is generated in situ from the reaction of chloroacetyl chloride with triethylamine.[1] This method is particularly useful for the construction of the cyclobutane ring with concomitant introduction of a chloromethyl group.

Experimental Protocol: Synthesis of 7-Chloro-7-methyl-bicyclo[3.2.0]hept-2-en-6-one

This procedure outlines the reaction of chloroketene, generated from 2-chloropropionyl chloride, with cyclopentadiene (B3395910). While this specific example yields a chloro- and methyl-substituted cyclobutanone, the general principles are applicable to the synthesis of chloromethylated analogues using chloroacetyl chloride.

Materials:

-

2-chloropropionyl chloride

-

Cyclopentadiene

-

Triethylamine

-

Hexane

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with a nitrogen inlet, combine cyclopentadiene and 2-chloropropionyl chloride in hexane.

-

Cooling: Cool the reaction mixture in an ice bath.

-

Addition of Base: Slowly add triethylamine dropwise to the stirred solution. The formation of a precipitate (triethylammonium chloride) will be observed.

-

Reaction: Allow the reaction to stir at low temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylammonium (B8662869) chloride precipitate. Wash the filtrate with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product, a mixture of diastereomers, can be purified by fractional distillation under reduced pressure to separate the isomers.[1]

Data Presentation

The [2+2] cycloaddition of chloroketene with alkenes often results in the formation of diastereomers. The diastereomeric ratio (d.r.) is influenced by the stereochemistry of the alkene and the substitution on the ketene.

| Alkene | Ketene Precursor | Product | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |

| Cyclopentadiene | 2-chloropropionyl chloride | 7-Chloro-7-methyl-bicyclo[3.2.0]hept-2-en-6-one | 79 | 4:1 | [1] |

Note: The terms endo and exo refer to the stereochemistry of the substituent on the newly formed cyclobutanone ring relative to the bicyclic system.

Photochemical [2+2] Cycloaddition of Styrenes